Ethyl 3-(4-methoxyphenyl)dec-2-enoate
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Overview
Description
Ethyl 3-(4-methoxyphenyl)dec-2-enoate is an organic compound with the molecular formula C19H28O3. It is a member of the enoate ester family, characterized by the presence of an α,β-unsaturated carboxylic ester group. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-(4-methoxyphenyl)dec-2-enoate can be synthesized through several methods. One common approach involves the esterification of 3-(4-methoxyphenyl)dec-2-enoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-methoxyphenyl)dec-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-(4-methoxyphenyl)dec-2-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 3-(4-methoxyphenyl)dec-2-enoate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(4-methoxyphenyl)prop-2-enoate: Similar structure but with a shorter carbon chain.
Ethyl 2-cyano-3-(4-methoxyphenyl)prop-2-enoate: Contains a cyano group, which imparts different chemical properties.
Ethyl 2-cyano-3-(3,4-dimethoxyphenyl)prop-2-enoate: Contains additional methoxy groups, affecting its reactivity and applications.
Uniqueness
Ethyl 3-(4-methoxyphenyl)dec-2-enoate is unique due to its specific structural features, such as the long carbon chain and the presence of a methoxy group.
Properties
CAS No. |
654640-31-0 |
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Molecular Formula |
C19H28O3 |
Molecular Weight |
304.4 g/mol |
IUPAC Name |
ethyl 3-(4-methoxyphenyl)dec-2-enoate |
InChI |
InChI=1S/C19H28O3/c1-4-6-7-8-9-10-17(15-19(20)22-5-2)16-11-13-18(21-3)14-12-16/h11-15H,4-10H2,1-3H3 |
InChI Key |
VODSTSOQBZQOHV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=CC(=O)OCC)C1=CC=C(C=C1)OC |
Origin of Product |
United States |
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